molecular formula C12H12BrN3OS B2498492 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 867041-67-6

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2498492
M. Wt: 326.21
InChI Key: JRKSRFVGMMUROH-UHFFFAOYSA-N
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Description

This compound is part of the tetrahydropyrimidine class, known for its wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The interest in this compound is due to its structural uniqueness and potential biological activities.

Synthesis Analysis

The synthesis of similar tetrahydropyrimidine derivatives involves the Biginelli reaction, a multi-component reaction that allows for the creation of highly functionalized compounds. For instance, sodium hydrogen sulfate has been used as a catalyst for the synthesis of N,4-diaryl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamides through a three-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea, yielding products in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

The molecular structure and conformational analysis of related tetrahydropyrimidine derivatives have been studied using X-ray crystallography and quantum chemical calculations. These studies reveal the heterocyclic ring adopts a quasi-boat conformation, with the 4-aryl group in a pseudo-axial position. X-ray diffraction indicates these compounds exist as racemic mixtures in the crystal structure (Memarian et al., 2013).

Scientific Research Applications

Synthesis and Antihypertensive Activity

  • Research Focus : The synthesis of various 6-methyl-4-substitutedphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, including compounds related to 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was investigated for potential antihypertensive activity. These synthesized compounds showed varying results in structure-activity relationships, differing from previous reports (Rana, Kaur, & Kumar, 2004).

Synthesis of Thiazolopyrimidines

  • Research Focus : The study explored the synthesis of ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, involving reactions with bromomalononitrile to create thiazolo[3,2-a]pyrimidine derivatives. This research highlights the versatility of the chemical structure in forming a variety of compounds (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Anti-ulcer Activity of Dihydropyrimidines

  • Research Focus : In this research, compounds similar to 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide were synthesized and screened for anti-ulcer activity. One specific compound exhibited notable anti-ulcer activity, highlighting the potential medicinal applications of these molecules (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Synthesis with Sodium Hydrogen Sulfate

  • Research Focus : The study investigated the synthesis of N,4-Diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides using sodium hydrogen sulfate as a catalyst. This approach demonstrates a method for creating biologically active molecules that could potentially be related to the compound (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

  • Research Focus : The study conducted an X-ray crystal structure analysis and quantum chemical calculations to understand the molecular structure of compounds including a derivative of 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The findings provide insight into the conformational behavior of these molecules (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, and its environmental impact .

Future Directions

This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s mechanism of action, the development of methods to synthesize it more efficiently, or the exploration of its potential uses .

properties

IUPAC Name

4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-6-9(11(14)17)10(16-12(18)15-6)7-2-4-8(13)5-3-7/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKSRFVGMMUROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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